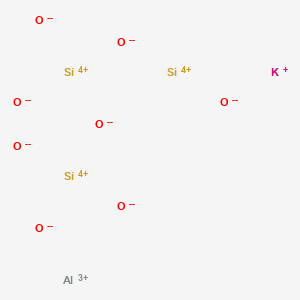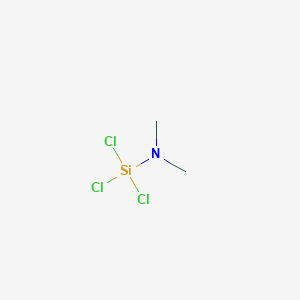
Chlorobis(4-chlorophenyl)phosphine
Descripción general
Descripción
Chlorobis(4-chlorophenyl)phosphine: is an organophosphorus compound with the molecular formula C12H8Cl3P. It is a chlorophosphine derivative where two 4-chlorophenyl groups are bonded to a phosphorus atom, which is also bonded to a chlorine atom. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Mecanismo De Acción
Target of Action
Chlorobis(4-chlorophenyl)phosphine is primarily employed in tuning the properties of catalysts . It interacts with various targets, including nickel (0) complexes , to facilitate catalytic reactions.
Mode of Action
It’s known that it interacts with its targets, such as nickel (0) complexes, to influence their reactivity . The preferred mechanism of reaction is often determined by a delicate balance of ligand and substrate structure .
Biochemical Pathways
It’s known that the compound plays a role in catalytic reactions involving organohalides .
Pharmacokinetics
It’s known that the compound reacts with water , which may influence its bioavailability.
Result of Action
The result of this compound’s action is the tuning of catalyst properties . This can lead to large differences in behaviour and impact the progress of catalytic reactions .
Action Environment
This compound is sensitive to air and moisture . Therefore, it should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . Environmental factors such as the presence of water, moisture, and strong oxidizing agents can influence the compound’s action, efficacy, and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
From Halogenophosphines and Organometallic Reagents:
- One common method involves the reaction of phosphorus trichloride with 4-chlorophenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
PCl3+2C6H4ClMgBr→(C6H4Cl)2PCl+2MgBrCl
- The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
- One common method involves the reaction of phosphorus trichloride with 4-chlorophenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
-
Industrial Production Methods:
- Industrially, the compound can be synthesized using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
-
Substitution Reactions:
- Chlorobis(4-chlorophenyl)phosphine: can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. For example, reaction with alcohols or amines can form corresponding phosphine derivatives.
(C6H4Cl)2PCl+R-OH→(C6H4Cl)2P-OR+HCl
-
Oxidation Reactions:
- The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or molecular oxygen .
(C6H4Cl)2PCl+O2→(C6H4Cl)2P(O)Cl
- The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or molecular oxygen .
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reaction Conditions: Anhydrous conditions, inert atmosphere, controlled temperature.
Major Products:
Phosphine Derivatives: Formed from substitution reactions.
Phosphine Oxides: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as ligands in transition metal catalysis to enhance the reactivity and selectivity of catalytic processes.
Synthesis: Employed in the synthesis of various organophosphorus compounds and as intermediates in organic synthesis.
Biology and Medicine:
Drug Development: Investigated for potential use in the development of pharmaceuticals due to its ability to form stable complexes with metal ions.
Industry:
Material Science: Utilized in the production of flame retardants and plasticizers.
Agriculture: Used in the synthesis of agrochemicals and pesticides.
Comparación Con Compuestos Similares
Bis(4-trifluoromethylphenyl)chlorophosphine: Similar structure but with trifluoromethyl groups instead of chlorine atoms.
Chlorobis(4-chlorophenyl)phosphine: Another chlorophosphine derivative with similar reactivity.
Uniqueness:
This compound: is unique due to the presence of two 4-chlorophenyl groups, which influence its reactivity and stability. The chlorine atoms on the phenyl rings can participate in additional reactions, providing versatility in chemical synthesis.
Propiedades
IUPAC Name |
chloro-bis(4-chlorophenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3P/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISLTICQIVPVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595741 | |
| Record name | Bis(4-chlorophenyl)phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13685-26-2 | |
| Record name | Phosphinous chloride, bis(4-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13685-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-chlorophenyl)phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)




